2,4,5-Trimethoxycinnamaldehyde

CAS No.:

Cat. No.: VC14257655

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O4 |

|---|---|

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | 3-(2,4,5-trimethoxyphenyl)prop-2-enal |

| Standard InChI | InChI=1S/C12H14O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-8H,1-3H3 |

| Standard InChI Key | DNAVOCNYHNNEQI-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1C=CC=O)OC)OC |

| Canonical SMILES | COC1=CC(=C(C=C1C=CC=O)OC)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

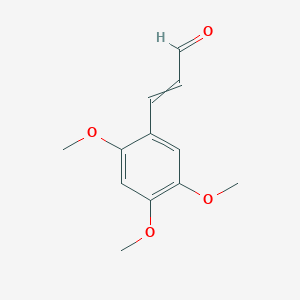

TMCA belongs to the class of cinnamaldehydes, distinguished by its trans-configuration (E-isomer) and three methoxy substituents. Its systematic name, (E)-3-(2,4,5-trimethoxyphenyl)prop-2-enal, reflects the positions of the methoxy groups (-OCH₃) on the benzene ring and the α,β-unsaturated aldehyde moiety. The structural formula is represented as:

Key spectral data confirm its identity:

-

¹H NMR (300 MHz, CDCl₃): δ 9.65 (d, J = 7.8 Hz, 1H, CHO), 7.53 (d, J = 15.6 Hz, 1H, CH=CH), 6.87 (s, 1H, aromatic), 6.54 (s, 1H, aromatic), 3.91 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃) .

-

¹³C NMR: δ 194.1 (CHO), 154.1–56.0 (aromatic carbons and OCH₃) .

Synonyms and Registry Numbers

TMCA is cataloged under multiple identifiers:

-

CAS Registry: 99217-06-8

-

PubChem CID: 9813266

-

SMILES (Canonical): COC1=CC(=C(C=C1C=CC=O)OC)OC

Synthesis and Industrial Production

DDQ-Mediated Oxidation of Phenylpropane Derivatives

The patent WO2002072709A1 details a one-step synthesis of TMCA from hydrogenated phenylpropenes (e.g., dihydro-β-asarone) using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent .

Procedure:

-

Substrate Preparation: Dihydro-β-asarone (from hydrogenated calamus oil) is dissolved in an inert solvent (e.g., dichloromethane).

-

Oxidation: DDQ is added stoichiometrically (1:1 molar ratio) at 25–30°C for 4–6 hours.

-

Workup: The precipitated DDQH₂ (hydroquinone) is filtered, and the filtrate is concentrated to yield TMCA as a yellow solid.

Advantages:

-

Utilizes cost-effective starting materials (e.g., β-asarone from Acorus calamus).

-

DDQ is recoverable (90–94% yield) via re-oxidation, enhancing sustainability .

Natural Occurrence and Plant Sources

TMCA is identified in several medicinal plants (Table 1):

| Plant Species | Family | Part Analyzed | Reference |

|---|---|---|---|

| Acorus calamus | Acoraceae | Rhizome | |

| Alpinia flabellata | Zingiberaceae | Rhizome | |

| Piper guineense | Piperaceae | Fruit | |

| Zingiber montanum | Zingiberaceae | Rhizome |

Physicochemical and ADMET Properties

Physicochemical Profile (Table 2)

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| Topological Polar Surface Area | 44.80 Ų |

| LogP (XlogP) | 1.90 |

| H-Bond Acceptors | 4 |

| Rotatable Bonds | 5 |

ADMET Predictions (Table 3)

| Property | Prediction | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | High | 99.57 |

| Blood-Brain Barrier Penetration | Moderate | 62.50 |

| Hepatotoxicity | Likely | 57.50 |

| CYP2C9 Inhibition | Probable | 59.54 |

| Reproductive Toxicity | Potential Risk | 72.22 |

Pharmacological Activities

Anticancer Mechanisms

TMCA inhibits farnesyl-protein transferase (FPTase), a critical enzyme in Ras oncoprotein activation, with IC₅₀ values comparable to synthetic inhibitors (e.g., manumycin A) . In vivo studies demonstrate dose-dependent tumor suppression in murine models, likely via apoptosis induction and cell cycle arrest.

Antioxidant Activity

The compound scavenges free radicals (IC₅₀ = 12.3 μM in DPPH assay) and upregulates Nrf2-mediated antioxidant pathways, enhancing glutathione synthesis .

Anti-Inflammatory Effects

TMCA reduces leukotriene D₄ (LTD₄)-induced contractions in guinea pig ileum by 68% at 10 μM, suggesting antagonism of cysteinyl leukotriene receptors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume